Dibismuth tris(methylarsonate)

Description

Historical Context and Evolution of Pnictogen Chemistry

Pnictogen chemistry is the study of the elements in Group 15 of the periodic table: nitrogen (N), phosphorus (P), arsenic (As), antimony (Sb), and bismuth (Bi). numberanalytics.comsciencenotes.org The term "pnictogen" was proposed in the 1950s and is derived from the Greek word pnigein, meaning "to choke," a reference to the suffocating property of nitrogen gas. numberanalytics.comsciencenotes.orgacs.orgacs.org The history of this group is marked by key discoveries that have fundamentally shaped the field of chemistry.

Organo-arsenic chemistry, in particular, played a prominent role in the early development of organometallic chemistry. wikipedia.orgusa-journals.com In 1760, French chemist Louis Claude Cadet synthesized the first organoarsenic compound, the foul-smelling liquid cacodyl (B8556844) (tetramethyldiarsine), which is often classified as the first synthetic organometallic compound. wikipedia.orgrsc.org This field later yielded one of the first modern pharmaceuticals, Salvarsan, developed by Paul Ehrlich as a treatment for syphilis, an achievement that contributed to his Nobel Prize. wikipedia.orgalfa-chemistry.com These early investigations into organoarsenic compounds were crucial in developing foundational chemical concepts such as valency. rsc.org

The study of organo-bismuth compounds began later, with the first synthesis of triethylbismuth reported in 1850 by Löwig and Schweizer from the reaction of iodoethane (B44018) and a potassium-bismuth alloy. wikipedia.orgwikiwand.com However, the field did not receive significant attention until the development of versatile organometallic reagents like Grignard reagents and organolithium compounds. wikipedia.orgwikiwand.com A notable milestone was Frederick Challenger's 1934 report on the use of triphenylbismuth (B1683265) as an oxidizing agent for alcohols. wikipedia.org

Table 1: Selected Historical Milestones in Pnictogen Chemistry

| Year | Discovery/Event | Significance | References |

|---|---|---|---|

| 1669 | Hennig Brand isolates phosphorus. | First discovery of a non-metal pnictogen. | numberanalytics.comsciencenotes.org |

| 1760 | Louis Claude Cadet synthesizes cacodyl. | Considered the first synthetic organometallic compound. | wikipedia.orgrsc.org |

| 1772 | Daniel Rutherford isolates nitrogen. | Discovery of the lightest pnictogen element. | numberanalytics.comsciencenotes.org |

| 1850 | Löwig and Schweizer prepare triethylbismuth. | First reported synthesis of an organobismuth compound. | wikipedia.orgwikiwand.com |

| Early 1910s | Paul Ehrlich develops Salvarsan. | First effective chemotherapeutic agent, highlighting the medicinal potential of organoarsenicals. | wikipedia.orgalfa-chemistry.com |

| 1934 | Frederick Challenger uses Ph₃Bi(OH)₂ for alcohol oxidation. | Early example of the application of organobismuth compounds in organic synthesis. | wikipedia.org |

| 1950s | Anton Eduard van Arkel suggests the term "pnictogen". | Formalized the collective name for the Group 15 elements. | sciencenotes.orgacs.org |

Contemporary Relevance of Bismuth-Arsenic Compounds in Chemical Research

In the modern era, research into organo-pnictogen compounds continues to evolve. While the historic use of organoarsenicals as insecticides, herbicides, and fungicides has declined due to environmental and health concerns, the field is experiencing a resurgence. wikipedia.orgusa-journals.com Contemporary research is focused on the development of functional organoarsenic chemistry, including the synthesis of arsenic-containing π-conjugated molecules and polymers. nih.gov The development of safer synthetic routes, such as nonvolatile intermediate transformation (NIT) methods, has been instrumental in this revival. nih.gov

Organobismuth chemistry has become increasingly attractive due to the element's relatively low toxicity, low cost, and low radioactivity. magtech.com.cnnih.gov Organobismuth(III) and organobismuth(V) compounds are now widely explored as versatile reagents and catalysts for a variety of organic transformations, including cross-coupling, oxidation, and arylation reactions. wikipedia.orgmagtech.com.cnnih.gov Their applications extend to materials science and medicine. magtech.com.cnresearchgate.net

Compounds that contain both bismuth and arsenic, such as Dibismuth tris(methylarsonate), are of particular interest. Research into these hybrid compounds aims to understand the interplay between the two pnictogen elements and to discover novel properties. The microbial methylation of both arsenic and bismuth is a known biogeochemical process, suggesting shared metabolic pathways that are of academic and environmental interest. asm.org The combination of bismuth, known for its use in gastrointestinal medicines, and arsenic, known for its potent biological activity, makes such compounds candidates for investigation in medicinal chemistry, particularly for their antimicrobial properties. rasayanjournal.co.innih.govresearchgate.net

Scope and Research Objectives for Dibismuth tris(methylarsonate)

The primary research objectives for a compound like Dibismuth tris(methylarsonate) are centered on its synthesis, characterization, and the exploration of its potential applications.

Investigation of Chemical Properties : Research would aim to detail the fundamental chemical properties of the compound, including its stability in different environments, solubility, and reactivity. The strength and nature of the bismuth-oxygen (B8504807) and arsenic-carbon bonds are of fundamental interest. The compound's redox chemistry would also be a focus, as organobismuth compounds can act as oxidizing agents. wikipedia.org

Exploration of Potential Applications : A significant research driver is the identification of potential uses for Dibismuth tris(methylarsonate). Drawing from the known properties of related organo-bismuth and organo-arsenic compounds, investigations would likely explore its utility in two main areas:

Catalysis : Given that many organobismuth compounds serve as catalysts in organic synthesis, Dibismuth tris(methylarsonate) would be evaluated for its ability to catalyze reactions such as polymerizations or C-C and C-N bond-forming transformations. wikipedia.orgmagtech.com.cn

Biological Activity : The presence of both bismuth and arsenic suggests potential for significant biological activity. Research would focus on its antimicrobial properties against various bacterial and fungal strains. nih.gov

Table 2: Chemical Data for Dibismuth tris(methylarsonate)

| Property | Data |

|---|---|

| Molecular Formula | C₃H₉As₃Bi₂O₉ |

| Molecular Weight | 831.82 g/mol |

| IUPAC Name | dibismuth;methyl-dioxido-oxo-λ⁵-arsane |

| CAS Number | 85237-42-9 |

| Canonical SMILES | CAs([O-])[O-].CAs([O-])[O-].CAs([O-])[O-].[Bi+3].[Bi+3] |

Data sourced from PubChem. nih.gov

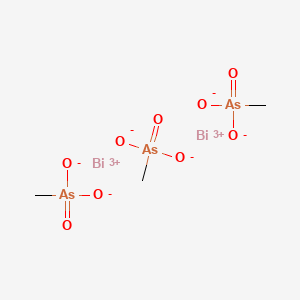

Structure

2D Structure

Properties

CAS No. |

85237-42-9 |

|---|---|

Molecular Formula |

C3H9As3Bi2O9 |

Molecular Weight |

831.82 g/mol |

IUPAC Name |

dibismuth;methyl-dioxido-oxo-λ5-arsane |

InChI |

InChI=1S/3CH5AsO3.2Bi/c3*1-2(3,4)5;;/h3*1H3,(H2,3,4,5);;/q;;;2*+3/p-6 |

InChI Key |

NHCRDWRQVGLZBT-UHFFFAOYSA-H |

Canonical SMILES |

C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].[Bi+3].[Bi+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Approaches to Dibismuth tris(methylarsonate)

Direct synthesis would involve the reaction of a bismuth source with a methylarsonate (B1206947) source. The feasibility of such a reaction would depend on the choice of precursors, solvents, and reaction conditions.

Solvothermal synthesis is a method that employs solvents at elevated temperatures and pressures to facilitate the reaction and crystallization of materials that are not readily formed under standard conditions. This technique is widely used for the preparation of various inorganic and organometallic compounds, including bismuth-containing nanomaterials. thieme-connect.comresearchgate.net For the synthesis of a compound like Dibismuth tris(methylarsonate), a solvothermal approach could theoretically involve the reaction of a bismuth salt (e.g., bismuth nitrate (B79036) or bismuth chloride) with methylarsonic acid in a suitable solvent within a sealed autoclave. The elevated temperature and pressure would promote the reaction and control the nucleation and growth of the product crystals.

A hypothetical solvothermal synthesis for Dibismuth tris(methylarsonate) could be designed as follows:

| Parameter | Potential Value/Condition | Rationale |

| Bismuth Precursor | Bismuth(III) nitrate pentahydrate | Readily available and soluble in certain solvents. |

| Arsenic Precursor | Methylarsonic acid | The source of the methylarsonate ligand. |

| Solvent | Ethylene glycol / Water / Ethanol (B145695) | High boiling point and good solvating properties for metal salts. |

| Temperature | 120-200 °C | To provide sufficient energy for reaction and crystallization. |

| Reaction Time | 10-24 hours | To allow for complete reaction and crystal growth. |

| pH control | Addition of a base (e.g., NaOH) | To deprotonate methylarsonic acid to the methylarsonate anion. |

This table represents a hypothetical set of conditions based on general solvothermal synthesis principles and is not based on experimental data for the target compound.

The formation of Dibismuth tris(methylarsonate) can be envisioned as a coordination reaction where the methylarsonate anion acts as a ligand, binding to the bismuth(III) metal center. Bismuth(III) salts are known to react with various organic acids to form coordination complexes. nih.gov For instance, bismuth nitrate reacts with pyridine (B92270) carboxylic acids in an aqueous medium to form coordination polymers. nih.gov

A plausible coordination reaction for the synthesis of Dibismuth tris(methylarsonate) would involve the reaction of a bismuth(III) salt with methylarsonic acid, likely in the presence of a base to facilitate the deprotonation of the acid. The general reaction could be represented as:

2 Bi3+ + 3 CH3AsO3H2 + 6 OH- → Bi2(CH3AsO3)3 + 6 H2O

The success of this reaction would be contingent on factors such as the solubility of the reactants and the product in the chosen solvent, the pKa of methylarsonic acid, and the coordination geometry favored by the bismuth(III) ion.

Precursor Design and Ligand Engineering for Methylarsonate Complexes

The design of precursors and the engineering of ligands are crucial for controlling the structure and properties of the final organometallic compound. In the context of Dibismuth tris(methylarsonate), precursor design would involve selecting the most suitable bismuth salt and potentially modifying the methylarsonate ligand to enhance stability or introduce specific functionalities.

Ligand engineering for organoarsenic compounds has been a subject of research, with efforts focused on creating ligands with specific electronic and steric properties for applications in catalysis and materials science. researchgate.net For methylarsonate, modifications could include altering the methyl group to a larger alkyl or aryl group to influence the solubility and dimensionality of the resulting bismuth complex. The choice of ancillary ligands, if any, could also be engineered to control the coordination environment of the bismuth center. nih.gov

Investigation of Novel Synthetic Routes to Bismuth(III) Compounds

The field of organobismuth chemistry has seen significant advances, with the development of new synthetic methods providing access to a wider variety of organobismuth compounds. jst.go.jpnih.gov These novel routes often focus on improving efficiency, selectivity, and the stability of the resulting compounds. For the synthesis of Bismuth(III) compounds, methods such as the reaction of BiCl3 with organolithium or Grignard reagents are common for forming Bi-C bonds. wikipedia.org

While Dibismuth tris(methylarsonate) involves a Bi-O-As linkage rather than a direct Bi-C bond, the principles of exploring new synthetic pathways remain relevant. This could include mechanochemical synthesis, which involves solvent-free reactions through mechanical grinding, or microwave-assisted synthesis, which can significantly accelerate reaction times. springerprofessional.de

Green Chemistry Principles in Dibismuth tris(methylarsonate) Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.com Bismuth compounds are often considered "green" reagents and catalysts due to their low toxicity compared to other heavy metals. nih.gov

Applying green chemistry principles to the synthesis of Dibismuth tris(methylarsonate) would involve several considerations:

Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Employing water or other environmentally benign solvents.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption. acs.org

Use of Renewable Feedstocks: While not directly applicable to the core reactants, this principle encourages the use of bio-derived solvents or reagents where possible.

Catalysis: Employing catalytic methods over stoichiometric reagents to minimize waste. solubilityofthings.comresearchgate.net

The development of a green synthetic route for Dibismuth tris(methylarsonate) would be a significant step towards more sustainable organometallic chemistry. acs.org

Structural Elucidation and Crystallographic Analysis

Advanced X-ray Diffraction Studies of Dibismuth tris(methylarsonate)

Advanced X-ray diffraction techniques, including single-crystal and powder X-ray diffraction, are indispensable tools for the complete structural elucidation of crystalline materials like Dibismuth tris(methylarsonate). However, to date, no specific studies employing these techniques on this compound have been reported in the literature.

Powder X-ray Diffraction for Phase Purity and Polymorphism

Powder X-ray diffraction (PXRD) is a fundamental technique used to confirm the phase purity of a bulk crystalline sample and to identify different crystalline forms, or polymorphs. A PXRD pattern for a synthesized sample of Dibismuth tris(methylarsonate) would serve as a fingerprint for its specific crystal structure. Analysis of PXRD data is also critical in materials science for quality control. Studies on various bismuth-based materials, such as bismuth phosphates, have demonstrated the utility of PXRD in identifying different phases and tracking structural transformations under varying conditions. For instance, different thermal treatments of bismuth phosphate (B84403) (BiPO₄) lead to the formation of various monoclinic phases, which are readily distinguishable by their PXRD patterns researchgate.net.

Bismuth Coordination Environment and Geometry in Methylarsonate (B1206947) Complexes

The coordination environment of the bismuth(III) ion is highly flexible, with coordination numbers typically ranging from three to nine, and in some cases even higher. This flexibility is due to the large ionic radius of Bi³⁺ and the influence of its stereochemically active 6s² lone pair of electrons. This lone pair can occupy space in the coordination sphere, often leading to distorted or "hemidirected" coordination geometries.

In complexes with oxygen-donating ligands, such as the arsonate group (AsO₃²⁻), bismuth commonly exhibits a preference for higher coordination numbers. For example, in bismuth phosphates, Bi³⁺ is often found in an eight-coordinate environment, bonding to oxygen atoms from multiple phosphate groups to form a complex three-dimensional network researchgate.net. It is plausible that in Dibismuth tris(methylarsonate), the bismuth atoms would be coordinated by the oxygen atoms of the methylarsonate ligands. The resulting geometry would likely be a distorted polyhedron, influenced by the steric demands of the ligands and the electronic effect of the lone pair.

Table 1: Common Coordination Geometries of Bismuth(III)

| Coordination Number | Geometry | Example Compound Type |

|---|---|---|

| 6 | Distorted Octahedral | Bismuth Halide Complexes |

| 7 | Capped Trigonal Prism | Bismuth Carboxylate Complexes |

| 8 | Dodecahedron / Square Antiprism | Bismuth Phosphate (BiPO₄) |

Arsenic Coordination Geometry and Methylarsonate Ligand Conformation

The methylarsonate ligand, [CH₃AsO₃]²⁻, is derived from methylarsonic acid. In this ligand, the arsenic atom is in the +5 oxidation state and is covalently bonded to a methyl group and three oxygen atoms. The coordination geometry around the arsenic atom is expected to be tetrahedral, similar to the phosphate or sulfate (B86663) ions.

The three oxygen atoms of the methylarsonate ligand are available to coordinate to metal centers. The ligand can act in several coordination modes:

Monodentate: One oxygen atom binds to a single metal center.

Bidentate: Two oxygen atoms bind to the same metal center (chelating) or to different metal centers (bridging).

Tridentate: All three oxygen atoms coordinate, likely to multiple metal centers.

The conformation of the methylarsonate ligand will be dictated by its coordination mode within the crystal structure.

Intermolecular Interactions and Crystal Packing Motifs

Hydrogen Bonds: If any water molecules are present in the crystal lattice or if the arsonate group is protonated, hydrogen bonding would be a significant directional force.

Analysis of Coordination Polymer Formation in Bismuth-Arsonate Systems

Given the multidentate nature of the arsonate ligand and the flexible coordination sphere of the bismuth(III) ion, it is highly probable that Dibismuth tris(methylarsonate) exists as a coordination polymer rather than a discrete molecular species. The methylarsonate ligands would act as bridging linkers connecting the bismuth centers into a one-, two-, or three-dimensional network.

The formation of bismuth-based coordination polymers is a well-established area of research. For example, bismuth readily forms coordination polymers with various carboxylate and phosphonate (B1237965) ligands, creating diverse and complex structures rsc.orgtandfonline.comnih.gov. By analogy, the Bi³⁺ ions and [CH₃AsO₃]²⁻ ligands would likely self-assemble into an extended network. The dimensionality and specific topology of this network would depend on the coordination preferences of the bismuth ion and the binding modes adopted by the methylarsonate ligand. The study of analogous bismuth phosphate systems reveals the formation of both 1D polymeric chains and complex 3D frameworks, suggesting similar possibilities for bismuth-arsonate systems rsc.org.

Spectroscopic Characterization Techniques

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Electronic Structure Analysis

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radio frequency resonance technique that provides detailed information about the local electronic environment of atomic nuclei. This method is particularly sensitive to the electric field gradient (EFG) at the nucleus, which is determined by the distribution of electrons in the molecule. For Dibismuth tris(methylarsonate), NQR could provide valuable insights into the bismuth-oxygen (B8504807) and bismuth-arsenic bonding.

The 209Bi nucleus, with its large nuclear quadrupole moment, is a suitable candidate for NQR studies. The resonance frequencies in an NQR spectrum are directly proportional to the nuclear quadrupole coupling constant (QCC), which in turn is a measure of the interaction between the nuclear quadrupole moment and the EFG. By analyzing the NQR spectrum, it would be possible to determine the symmetry of the electron distribution around the bismuth nucleus and to infer the nature of the chemical bonds.

Despite its potential, no NQR spectra for Dibismuth tris(methylarsonate) have been reported in the scientific literature. The acquisition of such data would be a valuable contribution to understanding the electronic structure of this compound.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of solid materials. For Dibismuth tris(methylarsonate), a comprehensive NMR analysis would involve the study of multiple nuclei to build a complete picture of its molecular structure.

209Bi solid-state NMR would directly probe the local environment of the bismuth atoms in Dibismuth tris(methylarsonate). Bismuth-209 is a quadrupolar nucleus with a high natural abundance, making it amenable to NMR studies. huji.ac.il However, its large quadrupole moment often leads to very broad signals, which can make spectral acquisition and interpretation challenging. huji.ac.ilresearchgate.netnih.gov

Currently, there is no published 209Bi NMR data for Dibismuth tris(methylarsonate).

To gain a more complete structural picture of Dibismuth tris(methylarsonate), NMR studies of other nuclei are essential.

1H and 13C NMR: Solid-state 1H and 13C NMR would provide information about the methylarsonate (B1206947) ligands. The chemical shifts would confirm the presence of the methyl groups (CH3) and their bonding to the arsenic atoms. These spectra are generally easier to acquire than 209Bi NMR and would be crucial for confirming the organic component of the compound.

75As NMR: 75As NMR spectroscopy would offer direct insight into the arsenic environment within the methylarsonate groups. huji.ac.il Arsenic-75 is a quadrupolar nucleus, and similar to 209Bi, can exhibit broad lines. huji.ac.il The 75As chemical shift is sensitive to the oxidation state and coordination of the arsenic atom. huji.ac.ilnih.gov This would be particularly useful for confirming the structure of the arsonate functionality.

No experimental 1H, 13C, or 75As NMR data for Dibismuth tris(methylarsonate) has been found in the literature.

| Nucleus | Spin | Natural Abundance (%) | Key Information Obtainable for Dibismuth tris(methylarsonate) |

| 209Bi | 9/2 | 100 | Local environment of bismuth, Bi-O bonding, symmetry of Bi sites |

| 1H | 1/2 | 99.98 | Presence and environment of methyl (CH3) groups |

| 13C | 1/2 | 1.1 | Carbon framework of the methylarsonate ligand |

| 75As | 3/2 | 100 | Local environment of arsenic, structure of the arsonate group |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. An IR spectrum of Dibismuth tris(methylarsonate) would be expected to show characteristic absorption bands for the methylarsonate functional groups.

Key expected vibrational modes would include:

As-O stretching vibrations: These would be prominent in the fingerprint region of the spectrum and are characteristic of the arsonate group.

As-C stretching vibrations: The bond between the arsenic and the methyl group carbon would also have a characteristic absorption.

C-H stretching and bending vibrations: These would arise from the methyl groups and would be observed in their typical spectral regions.

While no specific IR spectrum for Dibismuth tris(methylarsonate) is available, the spectrum of methylarsonic acid shows characteristic As=O and As-O stretches. nist.gov The IR spectrum for Dibismuth tris(methylarsonate) would likely show shifts in these bands due to the coordination with bismuth.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm-1) |

| Methyl (CH3) | C-H stretching | 2900-3000 |

| Methyl (CH3) | C-H bending | 1350-1450 |

| Arsonate (AsO3) | As=O stretching | 800-1000 |

| Arsonate (AsO3) | As-O stretching | 600-800 |

| Methylarsonate | As-C stretching | 550-650 |

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its sensitivity to symmetric vibrations and bonds involving heavier atoms, which often produce weak signals in IR spectra.

For Dibismuth tris(methylarsonate), Raman spectroscopy would be particularly useful for probing:

Bi-O stretching vibrations: The bonds between the heavy bismuth atoms and the oxygen atoms of the methylarsonate ligands would be expected to produce strong Raman signals at low frequencies.

Symmetric vibrations of the AsO3 group: These vibrations are often more intense in the Raman spectrum than in the IR spectrum.

The combination of IR and Raman spectroscopy would provide a comprehensive vibrational analysis of Dibismuth tris(methylarsonate), allowing for a detailed understanding of its functional groups and their coordination to the bismuth centers. As with the other techniques, no experimental Raman data for this specific compound has been reported.

Advanced Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Advanced mass spectrometry (MS) serves as a critical analytical tool for the structural elucidation and characterization of complex organometallic compounds like Dibismuth tris(methylarsonate). High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, are indispensable for determining the precise molecular weight and, consequently, the elemental composition of the parent molecule. For Dibismuth tris(methylarsonate) (C₃H₉As₃Bi₂O₉), the theoretical exact mass can be calculated, and HRMS provides the experimental accuracy required to confirm this composition.

Tandem mass spectrometry (MS/MS) is subsequently employed to investigate the fragmentation pathways of the molecular ion. icm.edu.plnih.govnih.gov This technique involves the isolation of the parent ion, its fragmentation through collision-induced dissociation (CID) or other activation methods, and the analysis of the resulting product ions. wikipedia.org The fragmentation pattern provides invaluable information about the molecule's structure, revealing the connectivity of atoms and the relative strengths of chemical bonds. libretexts.orgchemguide.co.uktutorchase.commetwarebio.com

For organoarsenic and organobismuth compounds, soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often preferred. researchgate.netresearchgate.net These methods typically generate protonated molecules [M+H]⁺ or other adduct ions with minimal in-source fragmentation, preserving the molecular ion for subsequent MS/MS analysis. metwarebio.comresearchgate.netlibretexts.org

The fragmentation of Dibismuth tris(methylarsonate) would likely proceed through the cleavage of the weaker Bi-O and As-O bonds. The stable isotopic pattern of bismuth (¹⁰⁹Bi is 100% abundant) simplifies the interpretation of the mass spectra, as each bismuth-containing fragment will appear as a single peak. nih.gov In contrast, arsenic is monoisotopic (⁷⁵As), and the presence of multiple arsenic atoms would be confirmed by characteristic mass losses.

Detailed research findings on the specific fragmentation of Dibismuth tris(methylarsonate) are not extensively available in public literature. However, based on the known behavior of related organometallic compounds, a plausible fragmentation pathway can be proposed. The initial fragmentation would likely involve the sequential loss of the methylarsonate ligands. Further fragmentation could involve the cleavage of the arsenic-carbon bond, leading to the loss of methyl groups (CH₃).

Below is an interactive data table illustrating a theoretical fragmentation pattern for Dibismuth tris(methylarsonate) based on its chemical structure and general fragmentation principles.

| Precursor Ion (m/z) | Fragment Ion | Proposed Structure of Fragment | Neutral Loss | Notes |

| 757.7 | [Bi₂(CH₃AsO₃)₂]⁺ | Dibismuth bis(methylarsonate) cation | CH₃AsO₃ | Loss of one methylarsonate ligand |

| 618.8 | [Bi₂(CH₃AsO₃)]⁺ | Dibismuth mono(methylarsonate) cation | CH₃AsO₃ | Loss of a second methylarsonate ligand |

| 479.9 | [Bi₂(O)]⁺ | Dibismuth oxide cation | CH₃AsO₃ | Loss of the final methylarsonate ligand |

| 418.0 | [Bi]⁺ | Bismuth cation | BiO | Cleavage of the Bi-Bi bond and loss of oxygen |

| 138.9 | [CH₃AsO₃]⁻ | Methylarsonate anion | - | Observed in negative ion mode |

| 123.9 | [CH₃AsO₂]⁻ | Methylarsenite anion | O | Loss of an oxygen atom from methylarsonate |

Note: The m/z (mass-to-charge ratio) values are calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁶O, ⁷⁵As, ²⁰⁹Bi) and represent hypothetical fragments. The actual observed spectrum may vary based on instrumental conditions.

The combination of high-resolution mass measurement of the parent ion and the structural information gleaned from its fragmentation pattern allows for a confident identification and detailed characterization of Dibismuth tris(methylarsonate). wikipedia.org Coupling liquid chromatography with mass spectrometry (LC-MS) would further enable the separation of this compound from any impurities or related species in a sample prior to mass analysis. nih.govnih.gov

Computational and Theoretical Investigations

Electronic Structure Calculations for Dibismuth tris(methylarsonate)

A critical step in understanding the chemical nature of Dibismuth tris(methylarsonate) would be the calculation of its electronic structure. This would provide insights into bonding, molecular orbital energies, and charge distribution.

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

DFT calculations would be instrumental in predicting the optimized molecular geometry of Dibismuth tris(methylarsonate). These studies could determine bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. Furthermore, DFT can be used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the compound's reactivity.

Ab Initio Methods for Quantum Mechanical Analysis

For a more rigorous analysis, ab initio methods could be employed. These methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate electronic structures and properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would offer a deeper understanding of the electronic correlations within the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

To investigate the behavior of Dibismuth tris(methylarsonate) over time and under various conditions, molecular dynamics (MD) simulations would be necessary. MD simulations model the movement of atoms and molecules, providing insights into the compound's conformational flexibility, vibrational modes, and thermal stability. Such simulations could also be used to study its interactions with solvents or other molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For Dibismuth tris(methylarsonate), theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. A close agreement between predicted and experimental spectra would lend confidence to the computed molecular structure and electronic properties.

Reaction Mechanism Elucidation via Computational Pathways

Understanding the reactivity of Dibismuth tris(methylarsonate) would involve computational elucidation of potential reaction mechanisms. By mapping the potential energy surface, computational chemists can identify transition states and intermediates for various reactions, such as decomposition or ligand exchange. This would provide valuable information on the kinetic and thermodynamic feasibility of different reaction pathways.

Reactivity and Transformation Mechanisms

Ligand Exchange and Substitution Reactions at the Bismuth Center

The bismuth centers in organobismuth compounds are subject to ligand exchange and substitution reactions, a characteristic that likely extends to Dibismuth tris(methylarsonate). In organobismuth(III) compounds, redistribution reactions can occur between triorganobismuthines and bismuth trihalides, leading to mixed- E.g., diphenylbismuth chloride (Ph₂BiCl). wikipedia.org This suggests that the methylarsonate (B1206947) ligands in Dibismuth tris(methylarsonate) could potentially undergo similar scrambling or redistribution reactions if exposed to other bismuth species or suitable reagents.

The bismuth atom in such compounds acts as a Lewis acid, making it susceptible to attack by nucleophiles. nih.gov Substitution reactions can be facilitated by various reagents. For example, triarylorganobismuth complexes can be oxidized by chlorine or bromine to form Ar₃BiX₂ (where X = Cl, Br), and subsequent displacement of the newly formed bismuth-halogen bond with an alkyl or aryl lithium or Grignard reagent can occur. wikipedia.org While Dibismuth tris(methylarsonate) is not a triaryl compound, the principle of nucleophilic substitution at the bismuth center remains relevant. Stronger coordinating ligands could potentially displace the methylarsonate groups.

Furthermore, the synthesis of various organobismuth(V) derivatives is often achieved through oxidation followed by substitution reactions. nih.gov For instance, new bismuth(V) complexes with the formula BiVR₃(O₂CR')₂ have been synthesized by reacting BiR₃Cl₂ with silver carboxylates (Ag(O₂CR')). nih.gov This demonstrates the feasibility of substituting halide ligands with oxygen-donating ligands, a reverse parallel to what might occur with Dibismuth tris(methylarsonate) in the presence of strong halide sources. The coordination environment around the bismuth atom can vary, with some hypervalent organobismuth(III) compounds adopting a pseudotrigonal bipyramidal structure. nih.gov

Table 1: Potential Ligand Substitution Reactions at the Bismuth Center

| Reactant Type | Potential Product Type | Reaction Description |

|---|---|---|

| Halide Sources (e.g., HCl, R-X) | Organobismuth Halides | Displacement of one or more methylarsonate ligands by halide ions. |

| Stronger Lewis Bases (e.g., thiols, amines) | New Organobismuth Complexes | Coordination of the Lewis base to the bismuth center, potentially leading to substitution. nih.gov |

| Grignard/Organolithium Reagents (R-MgX, R-Li) | Triorganobismuthines | Substitution of methylarsonate ligands with alkyl or aryl groups, leading to the formation of Bi-C bonds. wikipedia.org |

| Carboxylic Acids | Organobismuth Carboxylates | Exchange of methylarsonate for carboxylate ligands, potentially forming polymeric structures. wikipedia.org |

Redox Chemistry of Bismuth and Arsenic within the Compound

The redox chemistry of Dibismuth tris(methylarsonate) is complex, involving the potential for changes in the oxidation states of both bismuth and arsenic. Bismuth typically exists in +3 and +5 oxidation states, while arsenic also commonly exists in +3 and +5 states. wikipedia.orgeurofinsus.com In Dibismuth tris(methylarsonate), it is presumed that bismuth is in the +3 state and arsenic is in the +5 state (as methylarsonate, CH₃AsO₃²⁻).

Bismuth Redox Cycling: The main bismuth oxidation states are Bi(III) and Bi(V). wikipedia.org While many inorganic Bi(V) compounds are rare, a wide variety of pentacoordinate organobismuth(V) complexes exist. wikipedia.org Triaryl organobismuth(III) complexes can be readily oxidized to bismuth(V) complexes by treating them with agents like chlorine or bromine. wikipedia.org Conversely, Bi(V) compounds can act as strong oxidants. wikipedia.org This suggests a potential Bi(III)/Bi(V) redox couple for the bismuth centers in Dibismuth tris(methylarsonate). Oxidation of the Bi(III) centers could be achieved with strong oxidizing agents, while the resulting Bi(V) species would be a potent oxidant itself, capable of participating in reactions like the oxidation of alcohols or thiols. wikipedia.orgnih.gov

Arsenic Redox Cycling: Arsenic speciation is highly dependent on redox conditions (Eh) and pH. researchgate.net The two primary inorganic forms are arsenite (As(III)) and arsenate (As(V)). eurofinsus.com In the environment and biological systems, arsenic undergoes redox transformations between these states. nih.gov The methylarsonate ligand contains As(V). This arsenic center can be reduced to a trivalent state, such as methylarsonous acid (CH₃As(OH)₂). This reduction is a key step in the biological methylation pathways of arsenic. nih.gov

Intramolecular Redox Potential: Given the presence of both a reducible element (As(V)) and an oxidizable one (Bi(III)), intramolecular redox reactions could be possible under certain conditions, such as thermal or photochemical stress. The relative stability of the Bi-O and As-O bonds would play a crucial role. The energy of the bond to carbon for group 15 elements decreases down the group (P > As > Sb > Bi), indicating the relative weakness of the Bi-C bond. libretexts.org While this compound has Bi-O-As linkages, the general trend of decreasing bond stability for bismuth suggests the Bi-O bond may be the most labile site for redox-induced cleavage.

Hydrolysis and Solvolysis Reactions of Dibismuth tris(methylarsonate)

Organobismuth compounds can be susceptible to hydrolysis. The reaction of Dibismuth tris(methylarsonate) with water or other protic solvents (solvolysis) would likely target the bismuth-oxygen-arsenic linkages. Hydrolysis of a benzoxabismole, which contains a Bi-O-C bond, has been shown to proceed through a hydroxybismuthine intermediate that undergoes self-condensation to form a dibismuth oxide ((RfBi)₂O). nih.gov

Applying this precedent, the hydrolysis of Dibismuth tris(methylarsonate) can be expected to cleave the Bi-O-As bonds. This would lead to the formation of bismuth hydroxides or oxides and free methylarsonic acid. The reaction can be depicted as follows:

Bi₂(O₃AsCH₃)₃ + 6 H₂O → 2 Bi(OH)₃ + 3 CH₃AsO(OH)₂

The resulting bismuth(III) hydroxide (B78521) is unstable and would likely dehydrate to form bismuth(III) oxide (Bi₂O₃). The other product, methylarsonic acid, is a stable organoarsenic compound. The rate and extent of hydrolysis would likely be influenced by factors such as pH and temperature. In acidic conditions, the formation of cationic bismuth species like the bismuthyl ion (BiO⁺) could occur, while under basic conditions, bismuthates might form.

Solvolysis with alcohols (alcoholysis) could proceed via a similar mechanism, yielding bismuth alkoxides and methylarsonic acid. The reactivity would depend on the nature of the alcohol, with steric hindrance playing a potential role.

Photochemical and Thermal Decomposition Pathways

The stability of organometallic compounds is often limited by temperature and light exposure, and Dibismuth tris(methylarsonate) is likely no exception, given the inherent weakness of bonds involving heavy elements like bismuth. nih.govcbpbu.ac.in

Thermal Decomposition: The thermal stability of organobismuth compounds is generally low. wikipedia.org For instance, pentamethylbismuth (B12692907) (Me₅Bi) decomposes explosively at just 20°C. wikipedia.org The energy of the M-C bond weakens significantly down group 15, with bismuth forming the least stable bonds. cbpbu.ac.in While Dibismuth tris(methylarsonate) contains more stable Bi-O bonds rather than Bi-C bonds, heating would still likely provide sufficient energy to induce decomposition. The process of oxidative thermolysis of bismuth(III) DL-tartrate has been shown to produce crystalline bismuth(III) oxide. urfu.ru By analogy, the thermal decomposition of Dibismuth tris(methylarsonate) in the presence of oxygen would be expected to yield bismuth(III) oxide (Bi₂O₃) and various arsenic-containing products. The methylarsonate moiety would likely decompose to form volatile arsenic species and oxides of carbon.

Photochemical Decomposition: Organobismuth compounds can undergo photochemical reactions. Ultraviolet (UV) or even near-visible light can cleave weak Bi-C bonds to generate aryl or alkyl radicals. nih.gov A light-driven method for generating aryl radicals from both triarylbismuth(III) and (V) reagents has been described, proceeding through a transient organobismuth(IV) intermediate. nih.gov

For Dibismuth tris(methylarsonate), photochemical decomposition could be initiated by the absorption of UV light, leading to the homolytic cleavage of the Bi-O bonds. This would generate bismuth-centered radicals and methylarsonate radicals. These highly reactive species would then undergo a cascade of secondary reactions. Furthermore, photochemical processes are known to influence arsenic transformations. The UV irradiation of As(III) in the presence of acetic acid can lead to the alkylation of arsenic, forming various water-soluble organoarsenic species. rsc.org Similarly, UV light can drive the oxidation of As(III) to As(V) in the presence of oxidizing agents like persulfate, a process mediated by sulfate (B86663) radicals. acs.org UV irradiation can also promote the decomposition of organic compounds, generating reductive radicals that can reduce As(V) to As(III) and even form volatile arsenic species. acs.org

Pathways of Methyl Group Transfer and Arsenic Speciation Transformations (Focusing on Chemical Mechanisms)

The transformation of arsenic species, particularly through methylation, is a critical process. researchgate.net While extensively studied in biological systems, the underlying chemical mechanisms provide insight into potential pathways for Dibismuth tris(methylarsonate). nih.govnih.gov In biological systems, the enzyme arsenic methyltransferase utilizes S-adenosylmethionine (SAM) as a methyl group donor to convert inorganic arsenic into methylated forms like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). nih.gov

The chemical transformation of the methylarsonate (MMA(V)) moiety in Dibismuth tris(methylarsonate) can follow several pathways:

Reductive Methylation: A key step in arsenic methylation is the reduction of As(V) to As(III). nih.gov The methylarsonate group would first need to be reduced to a methylarsonite (CH₃As(III)) species. This reduction could be accomplished by chemical reductants. Following reduction, the As(III) center, which possesses a lone pair of electrons, acts as a nucleophile. It can then attack an electrophilic methyl source (a methylating agent), such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in a nucleophilic substitution (Sₙ2) reaction. This step would form a dimethylated arsenic species, likely in the pentavalent state after subsequent oxidation. This sequence of reduction followed by oxidative methylation is central to arsenic biotransformation. researchgate.net

Demethylation: Conversely, the methyl group can be removed from the arsenic atom. This could occur via oxidative cleavage or hydrolysis under harsh conditions. The C-As bond is relatively stable but can be broken, leading to the formation of inorganic arsenate and a carbon-based fragment.

Formation of Other Organoarsenicals: The methylarsonate released during hydrolysis could participate in further reactions. For instance, in the presence of other organometallic reagents or under specific catalytic conditions, it could be transformed into other complex organoarsenic compounds, such as arsenosugars or arsenolipids, although these are typically products of complex biosynthetic pathways. frontiersin.org

Step 1: Liberation: Hydrolysis or solvolysis releases methylarsonic acid (CH₃AsO(OH)₂) from the bismuth centers.

Step 2: Reduction: The As(V) in methylarsonic acid is reduced to methylarsonous acid (CH₃As(OH)₂) by a suitable reducing agent.

Step 3: Nucleophilic Attack (Methylation): The As(III) center of methylarsonous acid attacks a methylating agent (e.g., CH₃-X), forming a transient intermediate.

Step 4: Oxidation: The resulting dimethylated trivalent arsenic species is oxidized to the more stable pentavalent form, dimethylarsinic acid ((CH₃)₂AsO(OH)).

This process highlights the dynamic nature of arsenic speciation, where the molecule can be altered through a series of redox and substitution reactions. researchgate.net

Table 2: Summary of Arsenic Speciation Transformations

| Transformation | Initial Arsenic Species | Key Mechanistic Step | Final Arsenic Species |

|---|---|---|---|

| Further Methylation | Monomethylarsonate (MMA(V)) | Reduction to MMA(III) followed by nucleophilic attack on a methyl donor. | Dimethylarsinate (DMA(V)) |

| Demethylation | Monomethylarsonate (MMA(V)) | Oxidative or hydrolytic cleavage of the As-C bond. | Inorganic Arsenate (As(V)) |

| Reduction | Monomethylarsonate (MMA(V)) | Reaction with a chemical reducing agent. | Methylarsonite (MMA(III)) |

Coordination Chemistry of Bismuth with Methylarsonate Ligands

Denticity and Bridging Modes of Methylarsonate (B1206947) Ligands

While direct structural data for bismuth-methylarsonate complexes are scarce, the behavior of the analogous phosphonate (B1237965) ligands in bismuth complexes provides a strong basis for prediction. The methylarsonate ligand, [CH₃AsO₃]²⁻, like the phosphonate ligand, possesses multiple oxygen donor atoms, allowing for a variety of coordination modes.

Expected Denticity and Bridging Modes:

Monodentate: One of the oxygen atoms of the arsonate group coordinates to a single bismuth center.

Bidentate Chelating: Two oxygen atoms from the same methylarsonate ligand coordinate to a single bismuth ion, forming a chelate ring.

Bidentate Bridging: The methylarsonate ligand bridges two bismuth centers, with each of the two oxygen atoms coordinating to a different metal ion.

Tridentate and Higher Order Bridging: More complex bridging modes involving all three oxygen atoms are also possible, leading to the formation of polynuclear clusters and coordination polymers.

In known bismuth phosphonate clusters, such as [(BuPO₃)₁₀(BuPO₃H)₂Bi₁₄O₁₀·3C₆H₆·4H₂O], the phosphonate ligands exhibit a range of these coordination behaviors, which are crucial in stabilizing the large polynuclear core researchgate.net. It is highly probable that methylarsonate ligands would display similar versatility in their coordination to bismuth(III) centers.

Formation of Polynuclear Bismuth-Methylarsonate Architectures

The propensity of bismuth(III) to form polynuclear oxo-clusters is well-documented, particularly with oxygen-donating ligands nih.govnih.gov. The reaction of bismuth precursors with organoarsonic acids would likely lead to the self-assembly of complex, high-nuclearity structures. These architectures are typically characterized by a central core of bismuth and oxygen atoms, capped by the organic ligands.

For instance, the reaction of triphenylbismuth (B1683265) with tert-butylphosphonic acid has been shown to produce a bismuth phosphonate cluster with a Bi₁₄O₁₀ core researchgate.net. This suggests that similar reactions with methylarsonic acid could yield analogous polynuclear bismuth-methylarsonate clusters. The formation of such structures is driven by the tendency of bismuth(III) to achieve higher coordination numbers through the formation of Bi-O-Bi bridges. The resulting architectures can range from discrete molecular clusters to extended one-, two-, or three-dimensional coordination polymers nih.govias.ac.innih.gov.

Influence of Counterions and Solvents on Coordination Modes

The final structure of a bismuth coordination compound can be significantly influenced by the choice of counterions and solvents used during its synthesis rsc.orgresearchgate.netnih.gov. While specific studies on bismuth-methylarsonate systems are not available, general principles of bismuth coordination chemistry can be applied.

Counterions: Weakly coordinating counterions may favor the formation of cationic bismuth complexes where the coordination sphere is completed by solvent molecules or bridging ligands. More strongly coordinating anions might compete with the methylarsonate ligand for coordination sites on the bismuth center, potentially leading to simpler, mononuclear complexes or altering the structure of polynuclear assemblies.

Solvents: The polarity, size, and coordinating ability of the solvent molecules play a crucial role. Coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can bind directly to the bismuth centers, influencing the coordination geometry and potentially preventing the formation of highly condensed polynuclear structures researchgate.netrsc.org. The choice of solvent can also affect the solubility of reactants and intermediates, thereby directing the reaction pathway towards different final products rsc.orgresearchgate.netnih.gov. For example, in the synthesis of bismuth gallate coordination networks, changing the solvent from methanol (B129727) to ethanol (B145695) altered the resulting structure rsc.org.

Comparison with Other Bismuth Organo-Metalloid Complexes

A comparative analysis of the expected coordination chemistry of bismuth-methylarsonate with that of other well-studied bismuth organo-metalloid complexes highlights the versatility of bismuth(III) coordination.

Phosphonates: As the closest analogues, bismuth phosphonates exhibit a strong tendency to form high-nuclearity oxo-clusters with intricate structures researchgate.net. The phosphonate ligands act as versatile linkers, stabilizing the polynuclear core. It is anticipated that methylarsonates would behave similarly.

Carboxylates: Bismuth carboxylates are a well-explored class of compounds, known to form a wide array of structures from simple mononuclear complexes to intricate coordination polymers ias.ac.inacs.org. The carboxylate ligands display diverse coordination modes, including chelating and various bridging fashions, leading to the formation of dimeric, polymeric, and cluster-type architectures nih.govias.ac.inacs.org. The structural diversity is often influenced by the steric and electronic properties of the carboxylate ligand nih.govias.ac.in.

Thiolates: The interaction of bismuth with thiol-containing ligands is characterized by the formation of strong bismuth-sulfur bonds nih.gov. This leads to the formation of robust mono- and polynuclear bismuth-thiolate complexes and clusters nih.govacs.orgrsc.org. The coordination chemistry is dominated by the thiophilic nature of bismuth, and the resulting structures can be influenced by the presence of other functional groups on the thiolate ligand, such as carboxylates nih.govacs.org.

Beta-diketonates: Beta-diketonate ligands typically act as bidentate chelating agents, forming stable, often monomeric, bismuth complexes acs.org. The volatility of these complexes has led to their use as precursors in materials science acs.org. The steric bulk of the substituents on the beta-diketonate ligand can influence the coordination number and geometry of the bismuth center.

The following table summarizes the key structural features of these different classes of bismuth complexes.

| Ligand Class | Typical Coordination Modes | Common Structural Motifs |

| Phosphonates | Monodentate, Bidentate (chelating and bridging), Tridentate | High-nuclearity oxo-clusters researchgate.net |

| Carboxylates | Monodentate, Bidentate (chelating and bridging), Syn-syn, Syn-anti, Anti-anti bridging | Monomers, Dimers, Coordination polymers, Clusters nih.govias.ac.inacs.org |

| Thiolates | Terminal, Bridging | Mononuclear complexes, Polynuclear clusters nih.govacs.orgrsc.org |

| Beta-diketonates | Bidentate chelating | Monomeric, volatile complexes acs.org |

Advanced Materials Research and Applications

Dibismuth tris(methylarsonate) as a Precursor in Materials Synthesis

Organometallic compounds are pivotal as precursors in the synthesis of advanced materials due to their volatility and ability to decompose cleanly into desired materials. Dibismuth tris(methylarsonate) is posited to be a viable single-source precursor for the synthesis of bismuth-arsenic materials, offering precise stoichiometric control over the final product.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for the fabrication of high-quality thin films. The choice of precursor is critical for the success of these processes, requiring compounds with adequate volatility, thermal stability, and reactivity.

Organometallic precursors are widely used in CVD and ALD to produce thin films for various applications, including semiconductor devices and optical storage media. For bismuth-containing films, a range of precursors such as bismuth alkoxides, β-diketonates, and amides have been investigated for their utility in ALD and CVD processes. These precursors are valued for their potential in low-temperature deposition, which is crucial for sensitive substrates.

While there is no specific data available for the use of Dibismuth tris(methylarsonate) in CVD or ALD, its organometallic nature suggests it could serve as a precursor for bismuth arsenide (BiAs) or related ternary compounds. The methylarsonate (B1206947) ligands could potentially be designed for controlled decomposition, leaving behind a film of the desired bismuth-arsenic material. The successful deposition of various bismuth-containing films using other organobismuth precursors supports the potential of Dibismuth tris(methylarsonate) in this application.

Table 1: Comparison of Thin Film Deposition Techniques

| Feature | Chemical Vapor Deposition (CVD) | Atomic Layer Deposition (ALD) |

| Precursor State | Gaseous | Gaseous |

| Process | Continuous precursor flow | Sequential, self-limiting surface reactions |

| Film Growth | Conformal, but can be non-uniform | Highly conformal and uniform |

| Thickness Control | Good, but less precise than ALD | Atomic-level precision |

| Deposition Rate | Generally higher than ALD | Slower, cycle-dependent |

| Temperature | Typically higher temperatures | Generally lower temperatures possible |

Nanostructured materials, including nanoparticles and nanowires, exhibit unique properties compared to their bulk counterparts, making them attractive for a range of applications. The synthesis of these materials often relies on the controlled decomposition of precursor compounds.

The use of organometallic precursors is a well-established method for the synthesis of various semiconductor nanocrystals, including those from groups III-V. For instance, bismuth nanocrystals have been utilized in the solution-liquid-solid (SLS) synthesis of crystalline III-V semiconductor nanowires such as InAs and GaAs. This indicates the feasibility of using bismuth-containing precursors for the controlled synthesis of arsenic-containing nanostructures.

Although direct synthesis of bismuth-arsenic nanostructures from Dibismuth tris(methylarsonate) has not been reported, it is plausible that this compound could be used in solution-phase synthesis routes. By carefully controlling reaction parameters such as temperature, solvent, and the presence of capping agents, it may be possible to achieve the controlled decomposition of Dibismuth tris(methylarsonate) to yield bismuth-arsenic nanoparticles or other nanostructures with desired sizes and morphologies.

Potential in Optoelectronic and Semiconductor Materials Development

Bismuth-containing materials have emerged as promising candidates for optoelectronic and semiconductor applications. Their unique electronic and optical properties, often stemming from the influence of the heavy bismuth atom and its strong spin-orbit coupling, make them suitable for devices such as photodetectors, solar cells, and transparent conductors.

Bismuth-based semiconductors are a current research hotspot due to their unique optical and electronic properties. Materials like bismuth sulfide (B99878) (Bi2S3) and bismuth chalcohalides have been investigated for their potential in optoelectronic devices. The incorporation of arsenic with bismuth could lead to novel semiconductor materials with tunable band gaps and other desirable electronic properties. For example, doping bismuth with arsenic has been shown to strongly affect its electronic structure and magneto-optical properties.

The development of thin films and nanostructures of bismuth-arsenic compounds from precursors like Dibismuth tris(methylarsonate) could pave the way for new optoelectronic devices. The properties of such materials would be highly dependent on their composition, crystal structure, and morphology. Theoretical studies on III-V bismuth compounds suggest that they can exhibit interesting electronic features, such as an inverted band gap, which could lead to novel applications in spintronics and other advanced electronic devices.

Table 2: Potential Optoelectronic Applications of Bismuth-Arsenic Materials

| Application | Potential Material Properties |

| Photovoltaics | Tunable band gap for optimal solar absorption |

| Photodetectors | High absorption coefficient in the desired spectral range |

| Spintronics | Strong spin-orbit coupling |

| Transparent Conductors | Wide band gap with high charge carrier mobility |

Role in the Development of Novel Functional Materials

The synthesis of novel functional materials with tailored properties is a primary goal of materials science. The combination of bismuth and arsenic in a single precursor molecule like Dibismuth tris(methylarsonate) offers a pathway to new materials with potentially unique functionalities.

The development of new precursors is a key step in the creation and engineering of new materials. Organobismuth compounds have been used as precursors for a variety of functional materials. For example, the thermal decomposition of specific bismuth compounds has been used to prepare nanostructured bismuth oxides with interesting properties.

By leveraging Dibismuth tris(methylarsonate) as a precursor, it may be possible to synthesize novel bismuth-arsenic-based materials. These could include mixed oxides, sulfides, or other chalcogenides by reacting the precursor with appropriate co-reactants. The resulting materials could exhibit interesting thermoelectric, catalytic, or optical properties. The ability to control the stoichiometry at the molecular level with a single-source precursor is a significant advantage in the rational design and synthesis of such novel functional materials. Further research into the thermal decomposition pathways and reactivity of Dibismuth tris(methylarsonate) is necessary to fully realize its potential in this area.

Future Research Directions and Challenges

Exploration of New Synthetic Pathways and Polymorphs

The synthesis of complex organometallic compounds like Dibismuth tris(methylarsonate) often relies on established precipitation and crystallization methods. Future research will likely focus on developing more controlled and efficient synthetic routes. This could involve exploring solvothermal and hydrothermal techniques, which allow for precise control over reaction conditions and may yield novel crystalline forms. Additionally, mechanochemical synthesis, a solvent-free approach, presents a green and efficient alternative for producing organometallic compounds.

A significant area of future investigation will be the exploration of polymorphism in Dibismuth tris(methylarsonate). Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly influence its physical and chemical properties. Discovering and characterizing different polymorphs of this compound could lead to materials with tailored functionalities. The study of conformational polymorphism, where different arrangements of the molecule arise from internal degrees of freedom, will also be crucial in understanding the structure-property relationships in this class of compounds.

Advanced Characterization Beyond Current Capabilities

A thorough understanding of the structure and properties of Dibismuth tris(methylarsonate) will require the application of advanced characterization techniques. While standard methods like X-ray diffraction and spectroscopy provide foundational data, a deeper insight will necessitate more sophisticated approaches.

| Characterization Technique | Information Gained |

| Single-Crystal X-ray Diffraction | Precise determination of the three-dimensional atomic arrangement, bond lengths, and angles. |

| Solid-State NMR Spectroscopy | Elucidation of the local chemical environment of bismuth, arsenic, and carbon atoms in the solid state. |

| High-Resolution Mass Spectrometry | Accurate determination of the molecular weight and elemental composition. |

| Thermal Analysis (TGA/DSC) | Investigation of thermal stability and phase transitions. |

| Electron Microscopy (SEM/TEM) | Visualization of the morphology and crystal habit of the material. |

Future research should aim to utilize cutting-edge techniques such as synchrotron-based X-ray absorption spectroscopy (XAS) to probe the electronic structure and oxidation states of the bismuth and arsenic centers with high precision. Furthermore, advanced solid-state NMR techniques can provide detailed information about the connectivity and dynamics within the crystal lattice.

Predictive Modeling and Machine Learning in Organo-Bismuth-Arsenic Chemistry

The complexity of organo-bismuth-arsenic systems presents a significant opportunity for the application of computational modeling and machine learning. Density functional theory (DFT) calculations can be employed to predict the electronic structure, stability, and potential polymorphs of Dibismuth tris(methylarsonate). Such theoretical studies can guide experimental efforts by identifying promising synthetic targets and predicting their properties.

Machine learning algorithms, trained on existing data from the broader field of organometallic chemistry, could be used to predict the properties of new, hypothetical organo-bismuth-arsenic compounds. This approach has the potential to accelerate the discovery of materials with desired functionalities, such as specific electronic or optical properties. The development of accurate predictive models will be a key challenge, requiring the generation of high-quality experimental data for training and validation.

Design of Next-Generation Bismuth-Arsenic Materials with Tailored Properties

The unique combination of a heavy p-block element (bismuth) and a metalloid (arsenic) in Dibismuth tris(methylarsonate) suggests the potential for designing novel materials with tailored properties. By systematically modifying the organic ligand (methylarsonate), it may be possible to tune the electronic, optical, and catalytic properties of the resulting materials.

Future research could focus on the synthesis of hybrid materials incorporating Dibismuth tris(methylarsonate) into polymer matrices or onto nanoparticle surfaces. Such composite materials could exhibit enhanced properties and find applications in areas such as catalysis, electronics, and sensing. The design of these next-generation materials will require a deep understanding of the fundamental structure-property relationships in organo-bismuth-arsenic chemistry.

Interdisciplinary Avenues in Materials Science and Inorganic Chemistry

The study of Dibismuth tris(methylarsonate) and related compounds is inherently interdisciplinary, bridging the fields of materials science and inorganic chemistry. Future progress will depend on collaborations between synthetic chemists, materials scientists, and theoretical chemists.

Potential interdisciplinary research avenues include:

Catalysis: Investigating the potential of Dibismuth tris(methylarsonate) as a catalyst or catalyst precursor for organic transformations.

Semiconductors: Exploring the electronic properties of this compound and its potential use in electronic devices.

Luminescent Materials: Investigating the photophysical properties of modified bismuth-arsenic compounds for applications in lighting and displays.

The challenges in this field are significant, including the limited commercial availability of starting materials and the inherent toxicity of arsenic-containing compounds, which necessitates careful handling and disposal protocols. However, the potential rewards in discovering new materials with unique properties provide a strong impetus for continued research.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Dibismuth tris(methylarsonate) and ensuring purity?

- Methodological Answer : Synthesis should follow rigorous stoichiometric control under inert conditions to prevent oxidation or side reactions. For purity validation, combine elemental analysis (e.g., ICP-MS for Bi and As quantification) with spectroscopic techniques (FT-IR for functional group identification). Ensure crystallization in controlled environments to minimize impurities. Experimental details (e.g., solvent choice, temperature) must align with guidelines for reproducibility, as outlined in academic writing standards . Reference known synthetic routes for methylarsonate salts, such as ammonium iron methylarsonate preparations, to inform protocol design .

Q. How can researchers characterize the crystal structure of Dibismuth tris(methylarsonate)?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) paired with refinement software like SHELXL. Key parameters include refining atomic displacement parameters (ADPs) and verifying bond lengths (e.g., Bi-O and As-C distances). Recent SHELXL updates allow for improved handling of heavy atoms like bismuth, enhancing accuracy in structural models . Supplement with powder XRD to confirm phase purity and Rietveld refinement for polycrystalline samples.

Q. What analytical techniques are critical for confirming the identity of Dibismuth tris(methylarsonate?

- Methodological Answer :

- Spectroscopy : NMR (e.g., for methylarsonate ligand confirmation) and Raman spectroscopy (to detect As-O-Bi vibrational modes).

- Thermal Analysis : TGA-DSC to assess decomposition pathways and stability.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- Elemental Analysis : Match theoretical and experimental C/H/As/Bi ratios.

- Cross-validate results with literature data for methylarsonate derivatives .

Advanced Research Questions

Q. How can contradictions in toxicity data between in vitro and in vivo studies of methylarsonate derivatives be resolved?

- Methodological Answer : Discrepancies often arise from bioavailability differences (e.g., solubility in biological media) or metabolic pathways. Design comparative studies using:

- In vitro models : Cell lines with varying expression of detoxification enzymes (e.g., methylarsonate reductase, EC 1.20.4.2) to assess metabolic activation .

- In vivo models : Rodent studies with controlled dosing routes (oral vs. inhalation) to evaluate LD variations (e.g., oral LD = 2200 mg/kg vs. inhalation risk >20 mg in rats) .

- Data reconciliation : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to integrate exposure levels and metabolite profiles .

Q. What computational strategies are effective for modeling the electronic structure of Dibismuth tris(methylarsonate)?

- Methodological Answer : Density Functional Theory (DFT) simulations using hybrid functionals (e.g., B3LYP) to account for relativistic effects in bismuth. Focus on:

- Bonding analysis : Natural Bond Orbital (NBO) to quantify Bi-As interactions.

- Spectroscopic prediction : Simulate IR/Raman spectra for comparison with experimental data.

- Solvent effects : Include implicit solvation models (e.g., COSMO) to mimic reaction environments. Validate against crystallographic data from SHELXL-refined structures .

Q. How do methylarsonate ligands influence the redox behavior of bismuth centers in catalytic applications?

- Methodological Answer : Use cyclic voltammetry (CV) to map redox potentials under varying pH conditions. Correlate with X-ray Absorption Spectroscopy (XAS) to track oxidation state changes. For catalytic studies (e.g., hydrolysis or oxidation reactions), compare turnover frequencies (TOFs) of Dibismuth tris(methylarsonate) with other bismuth-arsenate complexes. Reference enzyme-catalyzed redox reactions involving methylarsonate reductases to identify biomimetic pathways .

Guidelines for Further Research

- Literature Review : Prioritize databases like SciFinder and Web of Science, using keywords such as "bismuth methylarsonate synthesis" or "arsenate redox catalysis" .

- Experimental Replication : Adhere to IUBMB enzyme nomenclature standards (EC numbers) and Beilstein Journal protocols for method transparency .

- Data Interpretation : Address contradictions by integrating multidisciplinary approaches (e.g., combining toxicology with computational chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.